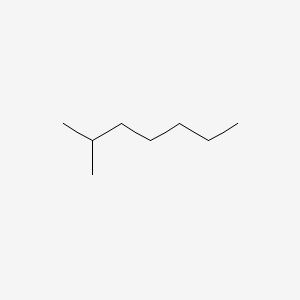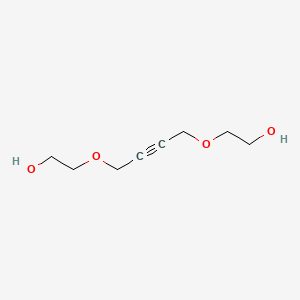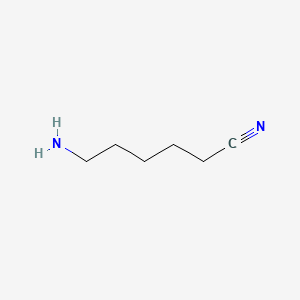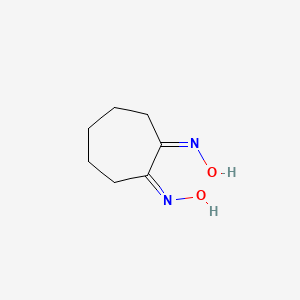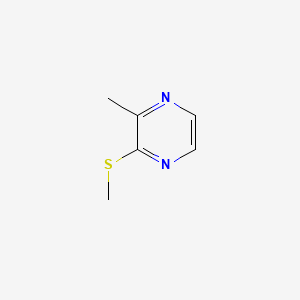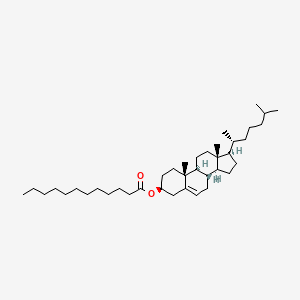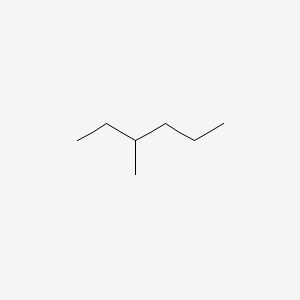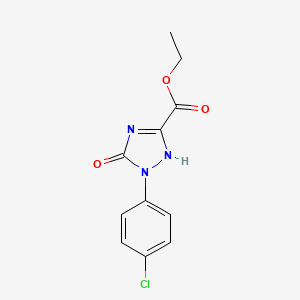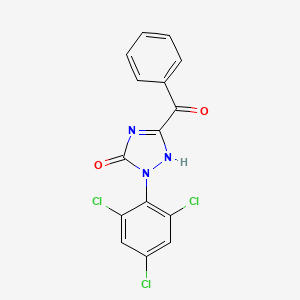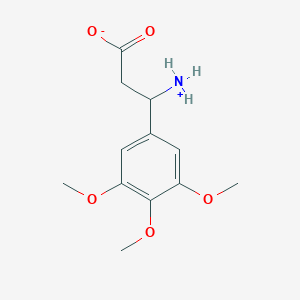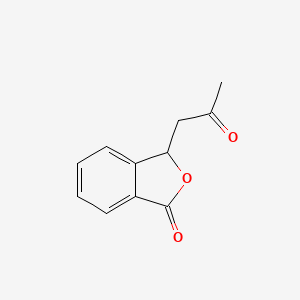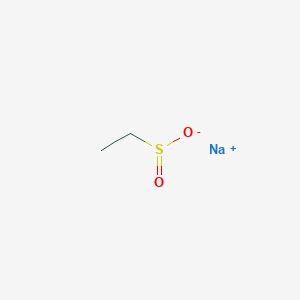
sodium;ethanesulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “sodium;ethanesulfinate” is a benzothiazole analogue known for its potent antagonistic activity against the G protein-coupled receptor 35 (GPR35) . G protein-coupled receptor 35 is associated with various diseases, including type-2 diabetes, nociceptive pain, inflammation, mild mental retardation syndrome, metabolic disorders, and gastric cancer .
Preparation Methods
The preparation of benzothiazole analogues, such as the compound with the identifier “sodium;ethanesulfinate”, typically involves the use of N-protective indole and halogenated hydrocarbons as raw materials. The C-H alkylation reaction is carried out using a mechanical grinding method under the action of a manganese catalyst, magnesium metal, and other reagents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
The compound with the identifier “sodium;ethanesulfinate” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
The compound with the identifier “sodium;ethanesulfinate” has several scientific research applications, including:
Chemistry: It is used as a research tool to study the structure and function of G protein-coupled receptor 35.
Biology: It is used to investigate the role of G protein-coupled receptor 35 in various biological processes and diseases.
Mechanism of Action
The compound with the identifier “sodium;ethanesulfinate” exerts its effects by antagonizing the G protein-coupled receptor 35. This receptor is involved in various signaling pathways that regulate cellular processes such as inflammation, pain perception, and metabolic regulation. By blocking the activity of G protein-coupled receptor 35, the compound can modulate these pathways and potentially alleviate symptoms associated with diseases linked to this receptor .
Comparison with Similar Compounds
The compound with the identifier “sodium;ethanesulfinate” is unique among benzothiazole analogues due to its high potency and selectivity for G protein-coupled receptor 35. Similar compounds include other benzothiazole derivatives and G protein-coupled receptor 35 antagonists, such as:
CID 1231538: Another benzothiazole analogue with similar antagonistic activity against G protein-coupled receptor 35.
CID 108150: A compound with similar structural features but different biological activity.
CID 114899-77-3: A compound with similar therapeutic applications but different molecular targets.
These compounds share structural similarities but differ in their specific biological activities and therapeutic potentials.
Properties
IUPAC Name |
sodium;ethanesulfinate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O2S.Na/c1-2-5(3)4;/h2H2,1H3,(H,3,4);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIVVFQECQYHOB-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NaO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

